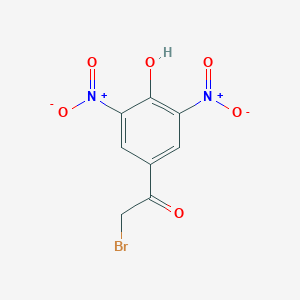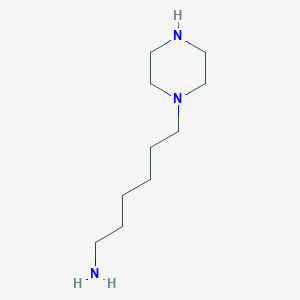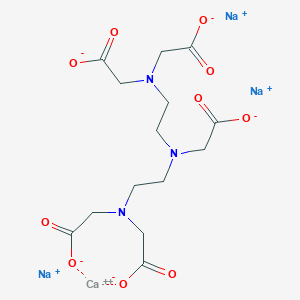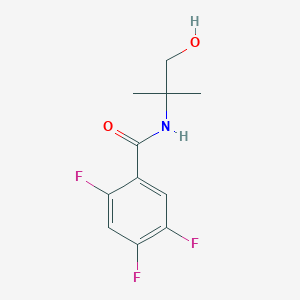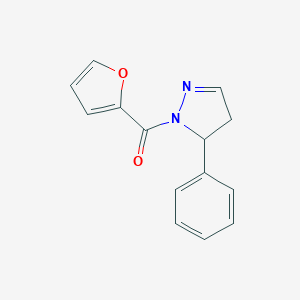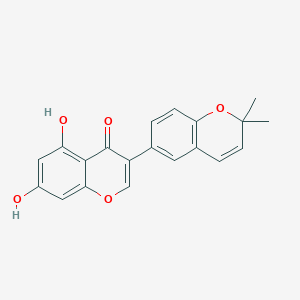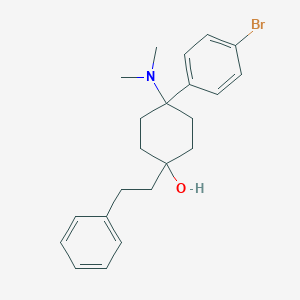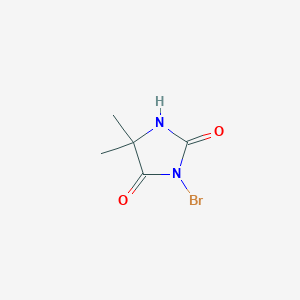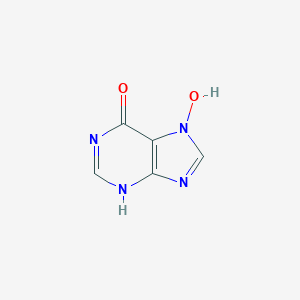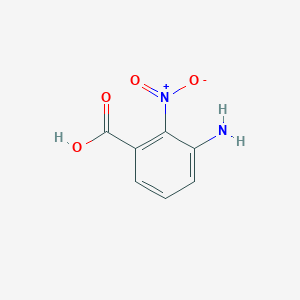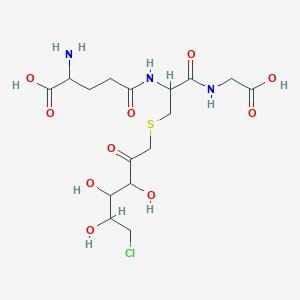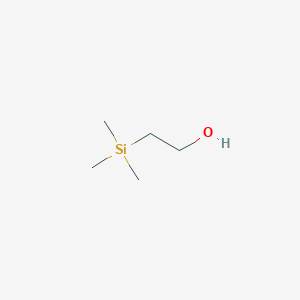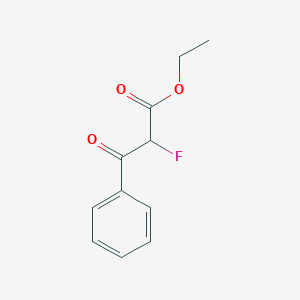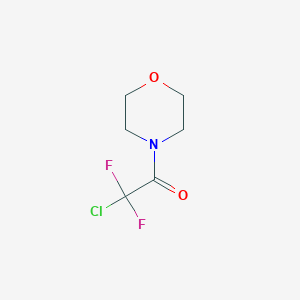
Morpholine, 4-(chlorodifluoroacetyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic organic compound that is widely used in various applications, including pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of morpholine, 4-(chlorodifluoroacetyl)-(9CI) is not well understood. However, it is believed to interact with various biomolecules, including proteins and nucleic acids. It is also known to inhibit the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Biochemische Und Physiologische Effekte
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to have antifungal and antibacterial properties. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used in various applications. Additionally, it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research on morpholine, 4-(chlorodifluoroacetyl)-(9CI). One direction is to further investigate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to explore its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Finally, there is a need to develop new methods for synthesizing and purifying morpholine, 4-(chlorodifluoroacetyl)-(9CI) that are more efficient and environmentally friendly.
Synthesemethoden
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) can be synthesized through the reaction of chlorodifluoroacetyl chloride and morpholine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) has various scientific research applications, including its use as a building block in the synthesis of pharmaceutical compounds. It is also used as a reagent in the synthesis of agrochemicals and polymers. Additionally, it is used in the development of new materials, such as liquid crystals and fluorescent dyes.
Eigenschaften
CAS-Nummer |
121412-23-5 |
|---|---|
Produktname |
Morpholine, 4-(chlorodifluoroacetyl)-(9CI) |
Molekularformel |
C6H8ClF2NO2 |
Molekulargewicht |
199.58 g/mol |
IUPAC-Name |
2-chloro-2,2-difluoro-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H8ClF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 |
InChI-Schlüssel |
KHQMSGPROFTABL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Kanonische SMILES |
C1COCCN1C(=O)C(F)(F)Cl |
Synonyme |
Morpholine, 4-(chlorodifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



